Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, also known as EMD-1214063, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the fields of oncology and neurology. In
Mécanisme D'action
The mechanism of action of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate inhibits this pathway by binding to the ATP-binding site of mTOR, which prevents the activation of downstream signaling molecules. This results in the induction of apoptosis in cancer cells. In neurodegenerative diseases, Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate acts as an antioxidant and prevents the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been shown to have a number of biochemical and physiological effects. In cancer cells, Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate induces apoptosis by activating caspase-3 and caspase-9, which are involved in the breakdown of cellular components. In neurodegenerative diseases, Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate acts as an antioxidant and prevents the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has also been shown to have anti-inflammatory effects, which may be beneficial in a number of disease states.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It also has a high molecular weight, which may limit its ability to cross the blood-brain barrier.
Orientations Futures
There are a number of future directions for research on Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. In oncology, further studies are needed to determine the efficacy of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in vivo and to identify potential combination therapies. In neurology, further studies are needed to determine the optimal dosing and administration of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate and to identify potential biomarkers for disease progression. There is also potential for Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate to be used in other disease states, such as inflammation and autoimmune disorders, which warrant further investigation.
Méthodes De Synthèse
The synthesis of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves a multi-step process that begins with the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 5-(3-methoxyphenyl)-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-4,6-dione. This intermediate is then reacted with phenylhydrazine to form the final product, ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. The synthesis method has been optimized to produce high yields of pure Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been studied extensively for its potential therapeutic applications. In oncology, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have shown that Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In neurology, Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease.
Propriétés
Nom du produit |
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
---|---|
Formule moléculaire |
C21H19N3O5 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H19N3O5/c1-3-29-19(26)17-16-18(25)24(14-10-7-11-15(12-14)28-2)20(27)21(16,23-22-17)13-8-5-4-6-9-13/h4-12,16,23H,3H2,1-2H3 |
Clé InChI |
LGQRGVYIYKSPAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.